molecular formula C16H14N4O2S B5729576 1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5729576
M. Wt: 326.4 g/mol
InChI Key: GVBYMWPPFWXLMM-UHFFFAOYSA-N
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Description

1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, resulting in the formation of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(17-12-7-3-1-4-8-12)18-16-20-19-14(23-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBYMWPPFWXLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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